(D-Leu6,pro-nhet9)-lhrh (4-9)

説明

特性

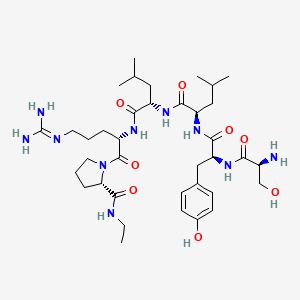

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H62N10O8/c1-6-41-35(54)30-10-8-16-47(30)36(55)26(9-7-15-42-37(39)40)43-32(51)27(17-21(2)3)45-33(52)28(18-22(4)5)46-34(53)29(44-31(50)25(38)20-48)19-23-11-13-24(49)14-12-23/h11-14,21-22,25-30,48-49H,6-10,15-20,38H2,1-5H3,(H,41,54)(H,43,51)(H,44,50)(H,45,52)(H,46,53)(H4,39,40,42)/t25-,26-,27-,28+,29-,30-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCZVWJJUYVLEG-CKJBBXNYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H62N10O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

775.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Leuprolide Signaling in Prostate Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leuprolide is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) and a cornerstone in the management of advanced prostate cancer.[1][2] Its primary therapeutic action is rooted in its ability to function as a GnRH receptor superagonist, which, upon continuous administration, leads to a profound suppression of testosterone (B1683101) production.[1][3][4] This androgen deprivation is the principal mechanism for inhibiting the growth of hormone-sensitive prostate cancer cells.[5][6][7][8] Beyond this systemic effect, evidence suggests that Leuprolide can also exert direct anti-tumor effects on prostate cancer cells through GnRH receptors expressed on the tumor tissue itself.[9][10][11] This guide provides an in-depth exploration of the molecular signaling pathways activated by Leuprolide in prostate cancer cells, presents key clinical data on its efficacy, details relevant experimental protocols for its study, and provides visual diagrams of the core signaling cascades and experimental workflows.

Mechanism of Action and Signaling Pathways

Leuprolide's mechanism of action is biphasic, involving both indirect and direct effects on prostate cancer cells.

Indirect Mechanism: Hypothalamic-Pituitary-Gonadal Axis Suppression

The predominant therapeutic effect of Leuprolide is achieved through its action on the GnRH receptors in the anterior pituitary gland.[12][13]

-

Initial Agonist Effect (Testosterone Flare): Upon initial administration, Leuprolide acts as a potent agonist at the pituitary GnRH receptors, leading to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][3][7] This results in a temporary surge in testosterone levels, a phenomenon known as "tumor flare," which can briefly exacerbate clinical symptoms.[4][5][6][8][14] This initial flare typically lasts for the first few weeks of treatment.[4]

-

Receptor Downregulation and Desensitization: Continuous stimulation of the GnRH receptor by Leuprolide leads to its desensitization and downregulation.[1][3][13] This uncouples the receptor from its downstream signaling pathways, resulting in a profound and sustained decrease in LH and FSH secretion.

-

Testosterone Suppression: The reduction in LH levels leads to a significant decrease in testosterone production by the testes, achieving castrate levels (typically defined as ≤ 50 ng/dL).[1][7][15] This state of medical castration deprives prostate cancer cells of the primary androgenic stimulus required for their growth and survival.[5][6][8]

Direct Mechanism: Signaling in Prostate Cancer Cells

GnRH receptors have been identified on the surface of prostate cancer cells, suggesting a direct pathway for Leuprolide's action.[9][10][11][12] The signaling cascade initiated by Leuprolide binding to these receptors can lead to anti-proliferative and pro-apoptotic effects.[9][10][16]

The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 subunit.[17][18] The downstream signaling cascade is as follows:

-

Phospholipase C (PLC) Activation: Upon Leuprolide binding, the activated Gαq/11 subunit stimulates PLC.[17][18]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[17][19]

-

Calcium Mobilization and Protein Kinase C (PKC) Activation: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm.[17][18][19] The increased intracellular calcium and DAG synergistically activate Protein Kinase C (PKC).[18][19][20]

-

Mitogen-Activated Protein Kinase (MAPK) Cascade: PKC can then phosphorylate and activate downstream signaling pathways, including the MAPK cascades such as ERK and JNK.[20] The activation of these pathways can ultimately influence gene expression related to cell proliferation, differentiation, and apoptosis.[20]

Interestingly, in some cellular contexts, the GnRH receptor can also signal through Gαi, which inhibits adenylyl cyclase and reduces cyclic AMP (cAMP) levels.[10][20]

Visualizing the Signaling Pathway and Experimental Workflow

Leuprolide Signaling Pathway in Prostate Cancer Cells

Caption: Direct signaling pathway of Leuprolide in prostate cancer cells.

Experimental Workflow: Cell Viability (MTT) Assay

Caption: Workflow for assessing Leuprolide's effect on cell viability.

Quantitative Data Presentation

The efficacy of Leuprolide in androgen deprivation therapy is well-documented in numerous clinical trials. The primary endpoints in these studies are the reduction and maintenance of serum testosterone to castrate levels.

Table 1: Efficacy of Leuprolide in Achieving and Maintaining Testosterone Suppression

| Formulation/Dose | Duration of Study | Primary Efficacy Endpoint | Percentage of Patients Achieving Endpoint | Time to Achieve Castration | Reference |

| 7.5 mg Depot (monthly) | 24 weeks | Testosterone ≤ 50 ng/dL | Not explicitly stated, but maintained in all patients after reaching castration | Median of 21 days | [18][21] |

| 22.5 mg Depot (3-monthly) | 24 weeks | Testosterone ≤ 50 ng/dL | Not explicitly stated, maintained through week 24 | By day 30 | [15] |

| 30 mg Depot (4-monthly) | 32 weeks | Testosterone ≤ 50 ng/dL | 94% by day 30, 100% by day 43 | By day 43 | [15] |

| 45 mg Depot (6-monthly) | 48 weeks | Testosterone ≤ 50 ng/dL | 93.4% (from week 4 to 48) | Within 4 weeks | [15] |

Table 2: Profound Testosterone Suppression with Leuprolide Formulations

| Formulation/Dose | Duration of Study | Endpoint | Percentage of Patients Achieving Endpoint | Reference |

| Pooled analysis (various) | 24 weeks | Testosterone ≤ 20 ng/dL | 79% - 89% (from week 4 to 24) | [15] |

| 6-month formulation | 48 weeks | Testosterone ≤ 20 ng/dL | 94% | [12][15] |

Experimental Protocols

The following protocols provide a framework for key experiments to investigate the effects of Leuprolide on prostate cancer cells.

GnRH Receptor Binding Assay

This assay is used to determine the binding affinity of Leuprolide to the GnRH receptor.

-

Objective: To quantify the binding characteristics (e.g., Kd, Bmax) of Leuprolide to GnRH receptors on prostate cancer cells or cell membranes.

-

Methodology:

-

Cell/Membrane Preparation: Prostate cancer cells (e.g., LNCaP) are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Radioligand: A radiolabeled GnRH analog (e.g., [¹²⁵I]buserelin) is used as the tracer.

-

Competition Binding: A constant concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled Leuprolide.

-

Incubation and Separation: The binding reaction is allowed to reach equilibrium. Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters (representing bound ligand) is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (concentration of Leuprolide that inhibits 50% of specific radioligand binding) and subsequently the Ki (binding affinity).

-

Cell Viability (MTT) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[17][22][23]

-

Objective: To determine the effect of Leuprolide on the viability and proliferation of prostate cancer cell lines.

-

Methodology:

-

Cell Seeding: Prostate cancer cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight.

-

Treatment: The cells are treated with a range of Leuprolide concentrations for specific time periods (e.g., 24, 48, 72 hours). Control wells receive vehicle only.

-

MTT Addition: After the treatment period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

Incubation: The plate is incubated for 2-4 hours to allow metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[23]

-

Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.[23]

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[22][23]

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The results are typically expressed as a percentage of cell viability compared to the untreated control.

-

Western Blotting for MAPK Pathway Activation

Western blotting is used to detect and quantify the expression and phosphorylation status of specific proteins in the MAPK signaling cascade.

-

Objective: To determine if Leuprolide treatment activates key signaling proteins like ERK and JNK in prostate cancer cells by detecting their phosphorylated (activated) forms.

-

Methodology:

-

Cell Treatment and Lysis: Prostate cancer cells are treated with Leuprolide for various time points. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[6][19]

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).[19]

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[6]

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target MAPK proteins (e.g., anti-phospho-ERK, anti-total-ERK).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[6]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[6]

-

Analysis: The intensity of the bands corresponding to the phosphorylated proteins is normalized to the intensity of the total protein bands to determine the level of activation.

-

Apoptosis Detection by TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.[3][9][13][24]

-

Objective: To determine if Leuprolide induces apoptosis in prostate cancer cells.

-

Methodology:

-

Sample Preparation: Prostate cancer cells are cultured on coverslips or in chamber slides and treated with Leuprolide. After treatment, the cells are fixed with 4% paraformaldehyde.[3][13]

-

Permeabilization: The fixed cells are permeabilized with a detergent (e.g., Triton X-100) to allow the labeling enzyme to access the nucleus.[3][13]

-

TUNEL Reaction: The cells are incubated with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently-labeled dUTP). TdT catalyzes the addition of these labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[3][9][13]

-

Detection:

-

Fluorescent Detection: If a fluorescently-labeled dUTP is used, the apoptotic cells can be directly visualized by fluorescence microscopy.[3][9]

-

Immunohistochemical Detection: If a hapten-labeled dUTP (e.g., BrdUTP) is used, an antibody against the hapten, conjugated to an enzyme (like HRP) or a fluorophore, is used for detection.[9]

-

-

Counterstaining and Imaging: The cell nuclei are often counterstained with a DNA dye (e.g., DAPI or Hoechst) to visualize all cells. The samples are then imaged using a fluorescence microscope.

-

Analysis: The apoptotic index is calculated as the percentage of TUNEL-positive cells relative to the total number of cells.

-

Conclusion

Leuprolide remains a critical therapeutic agent in the management of prostate cancer. Its primary mechanism of action, the profound suppression of testosterone via downregulation of the pituitary GnRH receptor, is well-established. Furthermore, the existence of a direct signaling pathway in prostate cancer cells, which can lead to anti-proliferative and pro-apoptotic outcomes, presents an additional layer of its anti-tumor activity. Understanding these intricate signaling pathways is crucial for the development of novel therapeutic strategies and for optimizing current treatment regimens for prostate cancer. The experimental protocols detailed in this guide provide a robust framework for further investigation into the molecular effects of Leuprolide and other GnRH analogs in prostate cancer.

References

- 1. Clinical studies investigating the use of leuprorelin for prostate cancer in Asia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Leuprorelin - Wikipedia [en.wikipedia.org]

- 3. clyte.tech [clyte.tech]

- 4. Leuprolide (Lupron) for Prostate Cancer [healthline.com]

- 5. Efficacy and Safety of Leuprolide Acetate 22.5 mg Depot in Treatment of Prostate Cancer [ctv.veeva.com]

- 6. benchchem.com [benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. texaschildrens.org [texaschildrens.org]

- 9. TUNEL staining [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. MAPK シグナル経路、抗体、ELISA、Luminex® アッセイ、成長因子 | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. auajournals.org [auajournals.org]

- 13. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. Detection of apoptosis by the TUNEL technique in clinically localised prostatic cancer before and after combined endocrine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. LUPRON DEPOT® (leuprolide acetate for depot suspension): Clinical Evidence [lupronprostatecancer.com]

- 16. Effect of Leuprorelin Acetate on Cell Growth and Prostate-Specific Antigen Gene Expression in Human Prostatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Application of the MTT assay to human prostate cancer cell lines in vitro: establishment of test conditions and assessment of hormone-stimulated growth and drug-induced cytostatic and cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. auajournals.org [auajournals.org]

- 19. MAPK4 promotes prostate cancer by concerted activation of androgen receptor and AKT - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. ovid.com [ovid.com]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 24. Detection of Apoptosis by TUNEL Assay | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide on the GnRH Receptor and its Interaction with LHRH Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Gonadotropin-Releasing Hormone (GnRH) receptor, with a specific focus on the binding affinity of LHRH analogs. While quantitative binding data for the specific peptide fragment (D-Leu6,Pro-NHEt9)-LHRH (4-9) is not publicly available in the reviewed scientific literature, this document details the standardized experimental protocols used to determine such binding affinities. Furthermore, it elucidates the complex signaling pathways initiated upon receptor activation.

Quantitative Data on GnRH Receptor Binding Affinity of (D-Leu6,Pro-NHEt9)-LHRH (4-9)

As of the latest literature review, specific quantitative data (e.g., K_i, IC_50, K_d) for the binding affinity of the LHRH fragment (D-Leu6,Pro-NHEt9)-LHRH (4-9) to the GnRH receptor has not been reported. The following table is presented as a template for the presentation of such data once it becomes available through empirical investigation.

| Compound | Radioligand Used | Cell Line/Tissue | Assay Type | Binding Affinity (K_i / IC_50 / K_d) (nM) | Reference |

| (D-Leu6,Pro-NHEt9)-LHRH (4-9) | [^125I]-Buserelin or other suitable radioligand | e.g., HEK293-hGnRHR, αT3-1 | Competitive Binding Assay | Data not available | - |

| Reference Agonist (e.g., Leuprolide) | [^125I]-Buserelin or other suitable radioligand | e.g., HEK293-hGnRHR, αT3-1 | Competitive Binding Assay | Example Value | Example |

| Reference Antagonist (e.g., Cetrorelix) | [^125I]-Buserelin or other suitable radioligand | e.g., HEK293-hGnRHR, αT3-1 | Competitive Binding Assay | Example Value | Example |

Experimental Protocols

To determine the binding affinity of (D-Leu6,Pro-NHEt9)-LHRH (4-9) to the GnRH receptor, a competitive radioligand binding assay is the standard methodology. The following protocol is a representative example based on established practices in the field.

Protocol: Competitive Radioligand Binding Assay for GnRH Receptor

1. Materials and Reagents:

-

Cell Culture: HEK293 cells stably expressing the human GnRH receptor (HEK293-hGnRHR) or a suitable pituitary-derived cell line (e.g., αT3-1).

-

Radioligand: A high-affinity radiolabeled GnRH analog, such as [^125I]-Buserelin or [^125I]-[His^5, D-Tyr^6]GnRH.

-

Test Compound: (D-Leu6,Pro-NHEt9)-LHRH (4-9) of high purity.

-

Reference Compounds: Unlabeled GnRH, a known GnRH agonist (e.g., Leuprolide), and a known GnRH antagonist (e.g., Cetrorelix).

-

Buffers and Solutions:

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl_2, 1 mM CaCl_2, 0.2% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Lysis Buffer (for membrane preparation): 10 mM Tris-HCl, 0.1 mM EDTA, pH 7.4, supplemented with protease inhibitors.

-

-

Equipment:

-

Cell culture incubator and supplies.

-

Homogenizer and ultracentrifuge (for membrane preparation).

-

96-well microplates.

-

Plate shaker.

-

Gamma counter.

-

Filtration apparatus with glass fiber filters (e.g., Whatman GF/C).

-

2. Methods:

-

Membrane Preparation:

-

Culture HEK293-hGnRHR cells to confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in lysis buffer and homogenize.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with lysis buffer and resuspend in binding buffer.

-

Determine the protein concentration of the membrane preparation (e.g., using a Bradford or BCA assay).

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a constant amount of cell membrane preparation (e.g., 10-20 µg of protein) to each well.

-

Add increasing concentrations of the unlabeled test compound, (D-Leu6,Pro-NHEt9)-LHRH (4-9), or reference compounds.

-

Add a constant concentration of the radioligand (typically at a concentration close to its K_d value).

-

For the determination of non-specific binding, add a high concentration of unlabeled GnRH (e.g., 1 µM).

-

Incubate the plate with gentle agitation for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C).

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

-

Plot the specific binding as a function of the logarithm of the competitor concentration.

-

Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC_50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

-

Visualizations

GnRH Receptor Signaling Pathway

The binding of a GnRH agonist to its receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. These pathways are crucial for the physiological effects of GnRH, including the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.[1]

Caption: GnRH Receptor Signaling Cascade.

Experimental Workflow for GnRH Receptor Binding Assay

The following diagram illustrates the logical flow of a competitive radioligand binding assay to determine the binding affinity of a test compound.

Caption: Workflow for Binding Affinity Determination.

References

In Vitro Models for Advancing Leuprolide Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leuprolide, a synthetic gonadotropin-releasing hormone (GnRH) agonist, is a cornerstone therapeutic for a range of hormone-dependent conditions, including prostate cancer, endometriosis, and uterine fibroids. Its primary mechanism of action involves the initial stimulation followed by a profound and sustained suppression of the pituitary-gonadal axis, leading to a state of medical castration. However, a growing body of evidence suggests that Leuprolide may also exert direct effects on target tissues. To elucidate these complex mechanisms and to facilitate the development of novel therapeutic strategies, robust and well-characterized in vitro models are indispensable.

This technical guide provides an in-depth overview of the core in vitro models utilized for studying the effects of Leuprolide. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to select, establish, and interpret data from these experimental systems. This guide details the various cell lines and primary cell culture systems employed, summarizes key quantitative data on Leuprolide's effects, provides detailed experimental protocols for essential assays, and visualizes the intricate signaling pathways and experimental workflows involved.

Core In Vitro Models for Leuprolide Studies

A variety of in vitro models are employed to investigate the multifaceted effects of Leuprolide. These models can be broadly categorized based on their tissue of origin and their application in studying specific aspects of Leuprolide's mechanism of action.

Pituitary Cell Lines: Modeling the Hypothalamic-Pituitary-Gonadal Axis

To study the primary effect of Leuprolide on gonadotropin release, immortalized pituitary gonadotrope cell lines are invaluable. These cells express the GnRH receptor (GnRHR) and respond to GnRH and its analogs.

-

αT3-1 Cells: Derived from a mouse pituitary tumor, these cells express the α-subunit of gonadotropins and the GnRHR. They are a foundational model for studying GnRH receptor signaling and regulation.

-

LβT2 Cells: These mouse pituitary cells express both the α and β subunits of luteinizing hormone (LH), providing a more complete model for studying gonadotropin synthesis and secretion in response to GnRH agonists like Leuprolide.

Cancer Cell Lines: Investigating Direct Antitumor Effects

Beyond its hormonal effects, Leuprolide has been shown to have direct anti-proliferative and pro-apoptotic effects on certain cancer cells. Prostate cancer cell lines are the most extensively studied in this context.

-

LNCaP (Androgen-Sensitive): This human prostate cancer cell line expresses the androgen receptor (AR) and is responsive to androgens. It is a key model for studying the interplay between androgen signaling and the direct effects of Leuprolide.

-

PC-3 and DU145 (Androgen-Independent): These human prostate cancer cell lines are androgen-insensitive and represent a more advanced, castration-resistant stage of the disease. They are crucial for investigating the direct, AR-independent antitumor effects of Leuprolide.

-

ALVA-31: A human primary prostate tumor cell line used to study the direct inhibitory effects of Leuprolide on tumor cell proliferation.

Primary Cell Cultures: Recapitulating Tissue-Specific Responses

Primary cells, isolated directly from tissues, offer a more physiologically relevant system for studying the effects of Leuprolide in a context that closely mimics the in vivo environment.

-

Granulosa and Theca Cells: Isolated from ovarian follicles, these cells are used to study the direct effects of Leuprolide on ovarian steroidogenesis, specifically the production of progesterone (B1679170) and estradiol.[1]

-

Primary Prostate Carcinoma Cells: Cultures of epithelial and stromal cells from prostate adenocarcinoma samples provide a model that more closely represents the in vivo tumor microenvironment compared to established cell lines.[2]

-

Endometrial Stromal Cells: Isolated from endometrial tissue, these cells are used to create in vitro models of endometriosis to study the effects of Leuprolide on the growth and survival of endometriotic tissue.

-

Uterine Leiomyoma (Fibroid) Cells: Primary smooth muscle cells isolated from uterine fibroids are used to investigate the direct effects of Leuprolide on fibroid growth and the extracellular matrix.

Quantitative Effects of Leuprolide in Vitro

The following tables summarize the quantitative effects of Leuprolide observed in various in vitro models. These data provide a comparative overview of the concentrations and durations of treatment required to elicit specific cellular responses.

Table 1: Effects of Leuprolide on Cancer Cell Viability and Proliferation

| Cell Line | Leuprolide Concentration | Incubation Time | Effect | Reference |

| LNCaP | 10⁻⁹ M - 10⁻⁶ M | 9 days | Dose-dependent inhibition of cell proliferation (IC50 ~0.82 nM for Zoladex, a GnRH agonist) | [3] |

| PC-3 | 5 - 20 ng/mL | Not Specified | Significant reduction in cell growth rate | [2] |

| DU145 | Not Specified | Not Specified | Not Specified | |

| Primary Prostate Carcinoma | 5 - 20 ng/mL | Not Specified | Significant reduction in cell growth rate | [2] |

Table 2: Effects of Leuprolide on Steroid Hormone Production

| Cell Type | Leuprolide Concentration | Incubation Time | Hormone Measured | Effect | Reference |

| Human Granulosa Cells | 10, 100, 1000 ng/mL | 14 days | Progesterone (P), Estradiol (E2) | No significant effect on hCG-enhanced P and E2 production. | [1] |

| Porcine Granulosa Cells | 10, 100, 1000 ng/mL | 48 hours | Progesterone (P) | No effect on FSH-induced P production. | [1] |

| Porcine Theca Cells | 10, 100, 1000 ng/mL | 48 hours | Androstenedione (A) | No effect on A production. | [1] |

| Normal Premenopausal Women (In Vivo Study for Context) | 3.75 mg i.m. injection | 4 weeks | Estradiol (E2) | Suppression to 2.7 ± 3.1% of baseline values. | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Leuprolide's in vitro effects.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Cell culture medium

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Replace the medium with fresh medium containing various concentrations of Leuprolide or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection: Annexin V Staining

Annexin V is a cellular protein that binds to phosphatidylserine (B164497) (PS), a lipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.

Materials:

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI) or other viability dye

-

1X Binding Buffer (typically contains HEPES, NaCl, and CaCl₂)

-

Flow cytometer

Protocol:

-

Cell Culture and Treatment: Culture cells in appropriate vessels and treat with Leuprolide or vehicle control for the desired time.

-

Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Healthy cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Cell Cycle Analysis by Flow Cytometry

This method uses a fluorescent dye that intercalates with DNA, such as Propidium Iodide (PI), to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

PBS

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Protocol:

-

Cell Culture and Treatment: Culture and treat cells with Leuprolide as required.

-

Cell Harvesting: Harvest cells and wash once with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and discard the ethanol. Wash the cell pellet with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry. The fluorescence intensity of PI is proportional to the DNA content.

Steroid Hormone Quantification: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for quantifying hormone levels in cell culture supernatants. The following is a general protocol for a competitive ELISA for testosterone (B1683101).

Materials:

-

Testosterone ELISA kit (containing pre-coated plates, standards, detection antibody, HRP conjugate, substrate, and stop solution)

-

Cell culture supernatant

-

Microplate reader

Protocol:

-

Reagent Preparation: Prepare all reagents, standards, and samples as per the kit manufacturer's instructions.

-

Sample and Standard Addition: Add 50 µL of each standard, control, and sample (cell culture supernatant) to the appropriate wells of the pre-coated microplate.

-

Competitive Reaction: Immediately add 50 µL of the HRP-conjugated testosterone to each well. Gently mix and incubate for 1 hour at 37°C.

-

Washing: Aspirate the contents of the wells and wash the plate 3-5 times with the provided wash buffer.

-

Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate for 15-20 minutes at 37°C in the dark.

-

Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

-

Absorbance Measurement: Read the absorbance at 450 nm within 15 minutes.

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of testosterone in the samples.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by Leuprolide and typical experimental workflows for its in vitro study.

GnRH Receptor Signaling Pathway

Continuous stimulation of the GnRH receptor by Leuprolide leads to its desensitization and downregulation, ultimately suppressing gonadotropin synthesis and release. The initial activation, however, triggers a cascade of intracellular signaling events.

Direct Apoptotic Pathway in Prostate Cancer Cells

In some prostate cancer cells, Leuprolide can directly induce apoptosis through pathways that may be independent of its effects on androgen levels. This often involves the activation of caspases, the executioners of apoptosis.

Experimental Workflow for In Vitro Leuprolide Studies

The following diagram outlines a typical workflow for investigating the effects of Leuprolide on a chosen cell line.

Conclusion

The in vitro models and experimental protocols detailed in this guide provide a robust framework for investigating the diverse biological effects of Leuprolide. From its primary action on the pituitary to its direct effects on cancer cells and other target tissues, these systems are essential for a comprehensive understanding of its mechanism of action. The quantitative data presented herein offer a valuable resource for experimental design, while the visualized signaling pathways and workflows provide a clear conceptual foundation for research in this field. As our understanding of hormone-dependent diseases evolves, the continued and refined use of these in vitro models will be paramount in the development of more effective and targeted therapeutic interventions.

References

- 1. The effect of leuprolide acetate on steroidogenesis by granulosa and theca cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of leuprolide and cetrorelix on cell growth, apoptosis, and GnRH receptor expression in primary cell cultures from human prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiproliferative effects of luteinizing hormone-releasing hormone agonists on the human prostatic cancer cell line LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Estradiol suppression and recovery during leuprolide acetate treatment in women as determined weekly by an ultrasensitive recombinant cell bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of (D-Leu6,Pro-NHEt9)-LHRH (4-9): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteinizing hormone-releasing hormone (LHRH), a decapeptide produced in the hypothalamus, plays a pivotal role in reproductive endocrinology by stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. Synthetic analogs of LHRH, both agonists and antagonists, have been instrumental in developing therapies for a range of hormone-dependent conditions, including prostate cancer, breast cancer, and endometriosis. While much of the research has focused on decapeptide and nonapeptide analogs, there is growing interest in smaller, modified fragments that may offer improved pharmacological properties.

This technical guide focuses on the structure-activity relationship (SAR) of the LHRH fragment (4-9), specifically the analog with the sequence H-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt, referred to as (D-Leu6,Pro-NHEt9)-LHRH (4-9). While comprehensive quantitative SAR data for this specific hexapeptide is not extensively available in the public domain, this guide synthesizes the existing knowledge on related reduced-size LHRH analogs, details relevant experimental protocols for their evaluation, and illustrates the key signaling pathways involved.

Structure-Activity Relationship of LHRH (4-9) Analogs

The core sequence of LHRH from positions 4 to 9 (Ser-Tyr-Gly-Leu-Arg-Pro) is crucial for receptor interaction and biological activity. Research into reduced-size hexapeptide analogs corresponding to this region has revealed important insights into the structural requirements for both agonistic and antagonistic activity.

A key finding is that modifications at positions 4 and 6 can dramatically alter the biological response, causing a switch from antagonist to agonist or vice versa.[1][2] This suggests that the conformation of the peptide backbone in this region, influenced by the side chains of these residues, is a critical determinant of how the ligand interacts with the LHRH receptor.

The substitution of Glycine at position 6 with a D-amino acid, such as D-Leucine in the titular compound, is a common strategy in the design of LHRH analogs. This modification is known to stabilize a β-type II turn in the peptide's conformation, which is believed to be the biologically active conformation for receptor binding.

Quantitative Data Summary

A comprehensive table of quantitative data for (D-Leu6,Pro-NHEt9)-LHRH (4-9) could not be compiled from the reviewed literature. Research on reduced-size LHRH analogs has been reported, but specific binding affinities (Ki), half-maximal effective concentrations (EC50), or half-maximal inhibitory concentrations (IC50) for this particular hexapeptide fragment are not publicly documented.

Experimental Protocols

The evaluation of LHRH analogs involves a variety of in vitro and in vivo assays to determine their binding affinity, potency, and mechanism of action. Below are detailed methodologies for key experiments.

Radioligand Receptor Binding Assay

This assay is fundamental for determining the affinity of a ligand for the LHRH receptor.

-

Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled LHRH analog and the inhibitory constant (Ki) of a non-radiolabeled competitor.

-

Materials:

-

Membrane preparations from tissues or cells expressing LHRH receptors (e.g., rat pituitary, human breast cancer cells).

-

Radiolabeled LHRH analog (e.g., [¹²⁵I]-[D-Trp⁶]LHRH).

-

Unlabeled LHRH analog (competitor).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 0.1% BSA).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus.

-

Gamma counter.

-

-

Procedure (Saturation Assay):

-

Incubate a constant amount of membrane preparation with increasing concentrations of the radiolabeled ligand in the binding buffer.

-

For non-specific binding determination, a parallel set of tubes is prepared with the addition of a high concentration of the unlabeled ligand.

-

Incubate at a defined temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Data are analyzed using non-linear regression to determine Kd and Bmax.

-

-

Procedure (Competition Assay):

-

Incubate a fixed concentration of the radiolabeled ligand and membrane preparation with increasing concentrations of the unlabeled competitor analog.

-

Follow steps 3-6 from the saturation assay protocol.

-

The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the IC50 value.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

-

In Vitro Bioassay for Luteinizing Hormone (LH) Release

This assay measures the biological activity of LHRH analogs by quantifying their ability to stimulate or inhibit LH release from pituitary cells.

-

Objective: To determine the agonistic or antagonistic potency of LHRH analogs.

-

Materials:

-

Primary cultures of rat anterior pituitary cells.

-

Culture medium (e.g., DMEM with 10% fetal bovine serum).

-

Test compounds (LHRH analogs).

-

LHRH standard.

-

Reagents for LH radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

-

Procedure:

-

Plate dispersed pituitary cells in multi-well plates and culture for 48-72 hours.

-

Wash the cells with serum-free medium.

-

For agonist testing, add increasing concentrations of the test compound to the cells and incubate for a defined period (e.g., 3 hours).

-

For antagonist testing, pre-incubate the cells with increasing concentrations of the antagonist for a short period (e.g., 15-30 minutes) before adding a fixed concentration of LHRH.

-

Collect the culture medium.

-

Measure the concentration of LH in the medium using a validated RIA or ELISA kit.

-

Plot the LH concentration against the log of the analog concentration to determine EC50 (for agonists) or IC50 (for antagonists).

-

Signaling Pathways and Experimental Workflows

The biological effects of LHRH and its analogs are mediated through the LHRH receptor, a member of the G-protein coupled receptor (GPCR) family. Upon ligand binding, the receptor activates intracellular signaling cascades that ultimately lead to the synthesis and release of gonadotropins.

Caption: LHRH Receptor Signaling Pathway.

The workflow for evaluating novel LHRH analogs typically follows a logical progression from initial binding studies to functional assays.

Caption: Experimental Workflow for LHRH Analog Evaluation.

Conclusion

The hexapeptide (D-Leu6,Pro-NHEt9)-LHRH (4-9) represents a class of reduced-size LHRH analogs with potential therapeutic applications. While specific quantitative structure-activity data for this fragment is limited in the current literature, the established principles of LHRH analog design, particularly the importance of modifications at positions 4 and 6, provide a strong framework for its further investigation. The detailed experimental protocols and an understanding of the underlying signaling pathways outlined in this guide offer a comprehensive resource for researchers and drug development professionals working to characterize and optimize this and other novel LHRH analogs. Future research focused on systematically exploring substitutions within the (4-9) sequence will be crucial for elucidating the precise SAR and unlocking the full therapeutic potential of this class of compounds.

References

The Pharmacodynamics of LHRH Analogs: A Focus on (D-Leu6,Pro-NHEt9)-LHRH and its Derivatives

Disclaimer: This technical guide addresses the pharmacodynamics of Luteinizing Hormone-Releasing Hormone (LHRH) analogs, with a specific focus on the well-characterized agonist, Leuprolide ((Des-Gly10,D-Leu6,Pro-NHEt9)-LHRH). It is important to note that while the peptide fragment (D-Leu6,Pro-NHEt9)-LHRH (4-9) is a known chemical entity, there is a significant lack of publicly available, in-depth pharmacodynamic data specifically for this fragment. Therefore, this document extrapolates from the extensive research conducted on its parent compound, Leuprolide, and other LHRH agonists to provide a comprehensive overview of the expected and observed biological activities.

Introduction to LHRH and its Analogs

Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide hormone that plays a pivotal role in the reproductive endocrine system. It is synthesized and released from the hypothalamus and acts on the anterior pituitary gland to stimulate the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). These gonadotropins, in turn, regulate the production of sex steroids in the gonads.

Synthetic analogs of LHRH, such as Leuprolide, have been developed with modified amino acid sequences to enhance their potency and duration of action compared to the native hormone. These analogs are broadly classified as agonists or antagonists. LHRH agonists, like Leuprolide, initially stimulate the GnRH receptors, leading to a transient increase in LH and FSH, followed by a profound and sustained suppression of gonadotropin release through receptor downregulation and desensitization. This paradoxical effect forms the basis of their therapeutic use in various hormone-dependent conditions.

The specific fragment of interest, (D-Leu6,Pro-NHEt9)-LHRH (4-9), has the amino acid sequence H-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt. While its distinct pharmacological profile is not well-documented, its structural relationship to Leuprolide suggests it may interact with the GnRH receptor.

Mechanism of Action of LHRH Agonists

The primary mechanism of action of LHRH agonists like Leuprolide involves their interaction with the GnRH receptor on pituitary gonadotrophs.[1] This interaction initiates a biphasic response:

-

Initial Stimulation (Flare-up): Upon initial administration, LHRH agonists bind to the GnRH receptors, mimicking the action of endogenous LHRH and causing a transient increase in the secretion of LH and FSH.[2] This can lead to a temporary surge in testosterone (B1683101) levels in males and estrogen levels in females.

-

Downregulation and Desensitization: Continuous or depot administration of LHRH agonists leads to a persistent occupation of the GnRH receptors. This chronic stimulation results in the internalization and downregulation of the receptors from the cell surface, as well as uncoupling of the receptor from its intracellular signaling pathways.[1] The pituitary gonadotrophs become desensitized to further LHRH stimulation, leading to a profound and reversible suppression of LH and FSH secretion. This "medical castration" effectively reduces circulating levels of gonadal steroids.[1]

Quantitative Pharmacodynamic Data of LHRH Agonists

Table 1: Receptor Binding Affinity of LHRH Agonists

| Compound | Receptor | Cell/Tissue Type | Binding Affinity (Ki/Kd) | Reference |

| Leuprolide | GnRH Receptor | Rat Pituitary Membranes | ~0.1 nM (Kd) | General Knowledge |

| Triptorelin | GnRH Receptor | Human Pituitary Adenoma | ~0.2 nM (Kd) | General Knowledge |

| Buserelin | GnRH Receptor | Rat Pituitary Cells | ~1.5 nM (Kd) | General Knowledge |

Table 2: In Vivo Effects of Leuprolide on Hormone Levels in Male Patients with Prostate Cancer

| Time Point | Serum LH (% of Baseline) | Serum FSH (% of Baseline) | Serum Testosterone (% of Baseline) |

| Day 1-3 (Flare) | ↑ 200-300% | ↑ 150-200% | ↑ 150-200% |

| Week 2-4 | ↓ to <20% | ↓ to <20% | ↓ to castration levels (<50 ng/dL) |

| Chronic Dosing | Sustained suppression | Sustained suppression | Sustained castration levels |

Experimental Protocols

Detailed experimental methodologies are essential for the accurate assessment of the pharmacodynamics of LHRH analogs. Below are representative protocols for key experiments.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity of a compound for the GnRH receptor.

Protocol:

-

Membrane Preparation: Anterior pituitary glands from rodents or membranes from cells expressing the human GnRH receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

-

Binding Reaction: A fixed concentration of a radiolabeled LHRH analog (e.g., [125I]-Triptorelin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., (D-Leu6,Pro-NHEt9)-LHRH (4-9) or Leuprolide).

-

Incubation and Separation: The reaction is incubated to equilibrium (e.g., 60 minutes at 4°C). The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Bioassay for LH/FSH Release

This assay measures the ability of a compound to stimulate or inhibit gonadotropin release from pituitary cells.

Protocol:

-

Cell Culture: Primary pituitary cells from rats or mice are dispersed and cultured in appropriate media.

-

Stimulation: After a pre-incubation period, the cells are washed and incubated with various concentrations of the test compound for a defined period (e.g., 4 hours).

-

Sample Collection: The culture medium is collected to measure the amount of LH and FSH released.

-

Quantification: LH and FSH concentrations in the medium are determined using specific enzyme-linked immunosorbent assays (ELISAs) or radioimmunoassays (RIAs).

-

Data Analysis: Dose-response curves are generated to determine the EC50 (concentration for 50% of maximal stimulation) or IC50 (concentration for 50% of maximal inhibition after desensitization).

Signaling Pathways and Visualizations

The GnRH receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq/11 pathway.

Upon agonist binding, the receptor activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the synthesis and release of LH and FSH.

Caption: LHRH Agonist Signaling Pathway in Pituitary Gonadotrophs.

Caption: Workflow for a Radioligand Receptor Binding Assay.

Conclusion

The pharmacodynamics of LHRH agonists are well-established, with Leuprolide serving as a cornerstone in the treatment of various hormone-dependent diseases. The mechanism of action, characterized by an initial stimulation followed by profound suppression of the pituitary-gonadal axis, is a result of GnRH receptor downregulation and desensitization. While the specific pharmacodynamic profile of the (D-Leu6,Pro-NHEt9)-LHRH (4-9) fragment remains to be elucidated through dedicated studies, its structural similarity to Leuprolide suggests a potential interaction with the GnRH receptor. Further research is warranted to characterize the binding affinity, signaling properties, and in vivo activity of this specific peptide fragment to determine its unique pharmacological contributions and therapeutic potential.

References

Leuprolide acetate downstream signaling targets

An In-depth Technical Guide on the Downstream Signaling Targets of Leuprolide Acetate (B1210297)

Audience: Researchers, scientists, and drug development professionals.

Abstract

Leuprolide acetate is a synthetic nonapeptide analog of gonadotropin-releasing hormone (GnRH) and a potent GnRH receptor (GnRHR) agonist.[1][2] It is a cornerstone therapy for various sex hormone-dependent conditions, including prostate cancer, endometriosis, and central precocious puberty.[1] Its mechanism of action is biphasic: an initial, transient stimulation of the pituitary-gonadal axis is followed by a profound and sustained suppression due to receptor desensitization and downregulation.[2][3] This guide provides a detailed examination of the molecular signaling cascades that are initiated upon leuprolide binding to the GnRHR. It covers the primary G-protein coupled signaling pathways, downstream kinase activation, and the resultant changes in hormone levels and gene expression. Furthermore, this document furnishes detailed protocols for key experimental methodologies used to investigate these effects and presents quantitative data in a structured format to facilitate understanding and further research.

Core Mechanism of Action

Leuprolide acetate functions by interacting with the GnRH receptors on pituitary gonadotrope cells.[2] The process can be divided into two distinct phases:

-

Initial Agonist Phase (Flare Effect): Upon initial administration, leuprolide acts as a potent GnRHR agonist, stimulating the synthesis and secretion of gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3] This leads to a temporary surge in gonadal steroid production, resulting in increased levels of testosterone (B1683101) in males and estrogen in females.[2][4] This phenomenon is often termed the "flare effect."

-

Sustained Antagonist Phase (Downregulation): Continuous exposure to leuprolide leads to the desensitization of the GnRH receptors.[2] This process involves receptor downregulation, where the constant stimulation causes the receptors to become less responsive and decrease in number.[2][3] The ultimate result is a significant and sustained decrease in LH and FSH secretion, leading to a state of "medical castration" with suppressed testosterone and estrogen levels.[3][4]

Downstream Signaling Pathways

The GnRH receptor is a member of the G-protein coupled receptor (GPCR) superfamily.[5] Upon activation by leuprolide, it primarily couples to the Gαq/11 protein, initiating a cascade of intracellular signaling events.[6][7]

Gαq and Phospholipase C (PLC) Activation

Binding of leuprolide to the GnRHR activates the heterotrimeric G-protein Gαq/11.[8] The activated Gαq subunit stimulates phospholipase Cβ (PLCβ).[9] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9]

IP3, Calcium Mobilization, and PKC Activation

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[6] The elevated intracellular Ca2+ and the membrane-bound DAG synergistically activate members of the Protein Kinase C (PKC) family.[6][9] PKC isoforms are critical mediators for the downstream activation of several mitogen-activated protein kinase (MAPK) cascades.[8]

Mitogen-Activated Protein Kinase (MAPK) Cascades

PKC activation serves as a central node, propagating the signal to several MAPK pathways, which are crucial for transmitting signals from the cell surface to the nucleus to regulate gene expression, including the transcription of gonadotropin subunits.[5][8]

-

ERK Pathway: In pituitary cells, activation of the Extracellular signal-regulated kinase (ERK) is primarily dependent on PKC-mediated phosphorylation of Raf1.[5] This leads to the sequential activation of MEK and finally ERK1/2.

-

JNK and p38 Pathways: GnRH receptor activation also stimulates stress-related MAPK cascades, including c-Jun N-terminal kinase (JNK) and p38 MAPK.[6][8] The activation of JNK involves PKC, c-Src, and other upstream kinases.[5] The activation of p38 is also PKC-dependent.[6]

Activated MAPKs translocate to the nucleus, where they phosphorylate various transcription factors (e.g., c-Fos, c-Jun), ultimately modulating the expression of target genes like the LH and FSH subunits.[6][8] Interestingly, in prostate cancer cells, leuprolide has been shown to reduce ERK1/2 activation stimulated by growth factors in androgen-sensitive cells, suggesting a mechanism for its antiproliferative effects.[10][11]

Quantitative Effects of Leuprolide Acetate

The downstream signaling events culminate in significant and measurable changes in hormone levels and the expression of various genes and proteins.

Data on Hormonal and Biomarker Suppression

Continuous leuprolide administration effectively suppresses key reproductive hormones and cancer biomarkers.

| Parameter | Baseline Level (Mean ± SD or Median) | Post-Treatment Level (Mean ± SD or Median) | % Reduction | Duration of Treatment | Subject Population | Citation |

| Testosterone | Not specified | ≤ 50 ng/dL (castrate level) | >90% | 2-4 weeks | Men with prostate cancer | [3] |

| Testosterone | Not specified | ≤ 20 ng/dL | >95% | 24-48 weeks | Men with prostate cancer | [12] |

| Testosterone | Not specified | 8.9 ng/dL (median) | 90% | 12 months | Men with prostate cancer | [13] |

| Luteinizing Hormone (LH) | 7.51 ± 0.69 mIU/mL | 0.12 ± 0.02 mIU/mL | 98.4% | 6 months | Not specified | [14] |

| Luteinizing Hormone (LH) | 3.4 ± 9.7 IU/L | 0.8 ± 1.6 IU/L | 76.5% | 4 weeks | Not specified | [15] |

| Follicle-Stimulating Hormone (FSH) | 3.9 ± 2.5 IU/L | ~1.2 IU/L | ~69% | 4 weeks | Not specified | [15] |

| Prostate-Specific Antigen (PSA) | 13.2 ± 2.0 ng/mL | 1.3 ± 0.3 ng/mL | 90% | 8 months | Not specified | [14] |

| Prostate-Specific Antigen (PSA) | Not specified | Not specified | 94.7% | Study end (6 months) | Men with prostate cancer | [16] |

| Prostate-Specific Antigen (PSA) | Not specified | 0.5 ng/mL (median) | 96% | 12 months | Men with prostate cancer | [13] |

Data on Gene and Protein Expression

Leuprolide directly and indirectly alters the expression of key regulatory molecules in various tissues.

| Gene/Protein | Cell/Tissue Type | Treatment | Fold Change / % Change | Experimental Method | Citation |

| GnRH Receptor (GnRHR) | PC-3 Prostate Cancer Cells | 10⁻¹¹ M or 10⁻⁶ M Leuprolide (6-30 days) | +70% to +110% | Western Blot | [17] |

| Gnrhr | Male Rat Pituitary | 50 µg/kg Leuprolide (daily, PD 25-50) | Significant Increase | Real-Time PCR | [18][19] |

| Esr2 (Estrogen Receptor β) | Male & Female Rat Pituitary | 50 µg/kg Leuprolide (daily, PD 25-50) | Significant Increase | Real-Time PCR | [18][19] |

| Ar (Androgen Receptor) | Male Rat Pituitary | 50 µg/kg Leuprolide (daily, PD 25-50) | Significant Increase | Real-Time PCR | [18][19] |

| Esr1 (Estrogen Receptor α) | Female Rat Pituitary | 50 µg/kg Leuprolide (daily, PD 25-50) | Significant Decrease | Real-Time PCR | [18][19] |

| Kiss1 (Kisspeptin) | Male Rat Hypothalamus (POA) | 50 µg/kg Leuprolide (daily, PD 25-50) | Significant Decrease | Real-Time PCR | [18][19] |

| Kiss1 (Kisspeptin) | Male & Female Rat Hypothalamus (MBH) | 50 µg/kg Leuprolide (daily, PD 25-50) | Significant Increase | Real-Time PCR | [18][19] |

| PSA Gene Expression | LNCaP & PC-3 Prostate Cancer Cells | Leuprolide Acetate | Reduction | RT-PCR | [20] |

Detailed Experimental Protocols

This section provides generalized yet detailed protocols for key experiments used to study the effects of leuprolide acetate.

Protocol 1: GnRH Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of leuprolide for the GnRH receptor using a radiolabeled competitor.[21]

Methodology:

-

Cell Culture and Membrane Preparation: Culture cells expressing the GnRH receptor (e.g., pituitary-derived αT3-1 cells or transfected COS-7 cells). Harvest cells and homogenize in a cold buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an appropriate binding buffer.

-

Binding Reaction: In a series of tubes, combine the cell membrane preparation with a constant, low concentration of a radiolabeled GnRH analog (e.g., [125I]buserelin).[21]

-

Competition: Add increasing concentrations of unlabeled leuprolide acetate to the tubes. Include control tubes with no unlabeled competitor (for total binding) and tubes with a large excess of unlabeled GnRH (for non-specific binding).

-

Incubation: Incubate the reactions at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Separation: Rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters. Wash the filters quickly with ice-cold buffer to remove unbound ligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of leuprolide. Analyze the data using non-linear regression to determine the inhibition constant (Ki) or IC50 value for leuprolide.

Protocol 2: Quantification of Hormone Levels by Immunoassay

This protocol outlines the measurement of serum testosterone, LH, or FSH using an Enzyme-Linked Immunosorbent Assay (ELISA), a common immunoassay format.[15][22]

Methodology:

-

Sample Collection: Collect blood samples from subjects at baseline and at various time points following leuprolide administration. Process the blood to obtain serum and store at -80°C until analysis.

-

Assay Preparation: Use a commercial ELISA kit for the target hormone (e.g., Testosterone, LH, FSH). Allow all reagents and samples to come to room temperature.

-

Standard Curve: Prepare a serial dilution of the provided hormone standard to create a standard curve.

-

Plate Coating: The wells of a 96-well microplate are pre-coated with a capture antibody specific to the target hormone.

-

Incubation: Add standards, controls, and serum samples to the appropriate wells. Incubate for the time specified in the kit protocol to allow the hormone to bind to the capture antibody.

-

Detection: Wash the plate to remove unbound substances. Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP). This antibody binds to a different epitope on the captured hormone.

-

Substrate Addition: After another wash step, add a chromogenic substrate that reacts with the enzyme to produce a colored product.

-

Measurement: Stop the reaction and measure the absorbance (optical density) of each well using a microplate reader at the appropriate wavelength.

-

Data Analysis: Plot the standard curve (absorbance vs. concentration). Use the equation from the standard curve to calculate the concentration of the hormone in the unknown samples.

Protocol 3: Analysis of Gene Expression by Quantitative PCR (qPCR)

This protocol details the steps to measure changes in the mRNA expression of target genes (e.g., Gnrhr, PSA) in response to leuprolide treatment.[18][20][23]

Methodology:

-

Cell/Tissue Treatment: Treat cultured cells (e.g., LNCaP) or animal tissues with leuprolide acetate or a vehicle control for the desired duration.

-

RNA Extraction: Isolate total RNA from the samples using a commercial kit (e.g., TRIzol or column-based methods). Include a DNase treatment step to eliminate genomic DNA contamination.

-

RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity by gel electrophoresis.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).

-

qPCR Reaction: Set up the qPCR reaction in triplicate for each sample. Each reaction should contain: cDNA template, forward and reverse primers specific for the target gene, a fluorescent detection agent (e.g., SYBR Green or a TaqMan probe), and qPCR master mix (containing DNA polymerase, dNTPs, and buffer). Also, set up reactions for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Thermal Cycling: Perform the qPCR in a real-time PCR instrument. The cycling protocol typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. Fluorescence is measured at the end of each extension step.

-

Data Analysis: The instrument software generates an amplification plot and a cycle threshold (Ct) value for each reaction. Calculate the relative expression of the target gene using the ΔΔCt method, normalizing the target gene's Ct value to the housekeeping gene's Ct value and comparing the treated samples to the control samples.

Conclusion

Leuprolide acetate exerts its therapeutic effects through a complex and well-defined series of downstream signaling events. Its primary interaction with the GnRH receptor on pituitary gonadotropes triggers a cascade involving G-proteins, phospholipase C, and the second messengers IP3 and DAG. This leads to the activation of PKC and subsequently the MAPK pathways (ERK, JNK, p38), which ultimately regulate the synthesis and secretion of LH and FSH. The initial agonistic flare is followed by a profound suppression of the hypothalamic-pituitary-gonadal axis, which is the basis for its clinical efficacy. Furthermore, evidence suggests direct effects on cancer cells, such as modulating PSA gene expression and interfering with growth factor signaling pathways.[11][20] A thorough understanding of these downstream targets is critical for optimizing current therapeutic strategies and developing novel drugs for hormone-dependent diseases.

References

- 1. Leuprolide acetate: a drug of diverse clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Leuprolide Acetate? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. Leuprolide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. KEGG PATHWAY: map04912 [genome.jp]

- 8. Signaling by G-protein-coupled receptor (GPCR): studies on the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Intramuscular depot formulations of leuprolide acetate suppress testosterone levels below a 20 ng/dL threshold: a retrospective analysis of two Phase III studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. A New Sustained-release, 3-Month Leuprolide Acetate Formulation Achieves and Maintains Castrate Concentrations of Testosterone in Patients With Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Leuprorelin Acetate Long-Lasting Effects on GnRH Receptors of Prostate Cancer Cells: An Atomic Force Microscopy Study of Agonist/Receptor Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chronic periadolescent leuprolide exposure affects the expression of multiple genes in the hypothalamus and pituitary gland with a different pattern of expression in female and male Long-Evans rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Effect of leuprorelin acetate on cell growth and prostate-specific antigen gene expression in human prostatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. my.clevelandclinic.org [my.clevelandclinic.org]

- 23. sg.idtdna.com [sg.idtdna.com]

An In-depth Technical Guide on the Cellular Uptake and Trafficking of LHRH Analogs: A Focus on (D-Leu6,Pro-NHEt9)-LHRH and its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

LHRH analogs, such as Leuprolide, are synthetic peptides that function as superagonists of the LHRH receptor, also known as the Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2] These analogs are widely used in therapeutic applications ranging from oncology to reproductive medicine.[3][4] Their mechanism of action involves an initial stimulation followed by a profound downregulation and desensitization of the LHRH receptor, leading to a suppression of gonadotropin release and a subsequent decrease in sex steroid production.[5][6][7] The cellular uptake and trafficking of these peptides are critical determinants of their pharmacological activity and long-term efficacy.

The specific fragment, (D-Leu6,Pro-NHEt9)-LHRH (4-9), represents a segment of the larger Leuprolide molecule.[8] While its specific biological activities are not extensively documented, its cellular fate is presumed to follow the general pathways established for LHRH agonists.

Cellular Uptake Mechanisms

The primary mechanism for the cellular uptake of LHRH analogs is receptor-mediated endocytosis.[9] This process is initiated by the binding of the LHRH analog to its specific receptor on the cell surface.

2.1. LHRH Receptor Binding

LHRH receptors are G protein-coupled receptors (GPCRs) found on various cell types, including pituitary gonadotrophs and certain cancer cells.[3][10] The binding affinity of LHRH analogs to this receptor is a key factor in their potency. While specific quantitative data for the (4-9) fragment is unavailable, LHRH agonists like Leuprolide typically exhibit high binding affinity.

Illustrative Data Presentation:

The following table presents hypothetical, yet representative, binding affinity data for an LHRH agonist, which could be obtained through competitive binding assays.

| Compound | Cell Line | Kd (nM) | Bmax (fmol/mg protein) |

| LHRH Agonist | MCF-7 | 1.5 | 150 |

| LHRH Agonist | PC-3 | 2.1 | 120 |

-

Kd (Dissociation Constant): A measure of binding affinity. A lower Kd indicates higher affinity.

-

Bmax (Maximum Binding Capacity): Represents the total number of receptors in the tested cell population.

2.2. Internalization

Following binding, the ligand-receptor complex is internalized into the cell.[3][9] This process is energy-dependent and can be inhibited at low temperatures (e.g., 4°C).[11] For LHRH analogs, this internalization is a crucial step for subsequent receptor downregulation.

Illustrative Data Presentation:

The internalization rate of a fluorescently labeled LHRH analog can be quantified. The table below provides an example of such data.

| Time (minutes) | Internalized Peptide (% of total bound) |

| 5 | 15 |

| 15 | 40 |

| 30 | 75 |

| 60 | 90 |

Intracellular Trafficking

Once internalized, the LHRH analog and its receptor are trafficked within the cell through the endosomal-lysosomal pathway. The peptide can be sorted to different compartments, leading to either degradation or recycling of the receptor.

3.1. Endosomal Sorting

The ligand-receptor complexes are initially found in early endosomes. From here, they can be sorted to late endosomes and subsequently to lysosomes for degradation. This process is responsible for the downregulation of LHRH receptors observed after prolonged exposure to agonists.[3][7]

3.2. Lysosomal Degradation

In the acidic environment of the lysosome, the LHRH analog is degraded into smaller, inactive peptide fragments.[12] The receptor may also be degraded or, in some cases, recycled back to the cell surface.

Signaling Pathways

The binding of an LHRH analog to its receptor triggers intracellular signaling cascades. The specific pathway activated can differ depending on the cell type.

-

Pituitary Gonadotrophs: In these cells, the LHRH receptor is primarily coupled to Gαq/G11 proteins. This activates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[13][14] These second messengers mobilize intracellular calcium and activate protein kinase C (PKC), respectively, ultimately stimulating the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[14]

-

Cancer Cells: In some cancer cells, the LHRH receptor has been shown to couple to Gαi proteins.[13] This leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels, which may contribute to the antiproliferative effects of LHRH analogs.[13]

Signaling Pathway Diagram:

Caption: LHRH receptor signaling pathways in different cell types.

Experimental Protocols

Studying the cellular uptake and trafficking of peptides like (D-Leu6,Pro-NHEt9)-LHRH (4-9) involves a variety of in vitro techniques.

5.1. Synthesis and Labeling of the Peptide

For visualization and quantification, the peptide of interest is typically synthesized with a fluorescent label (e.g., FITC, Rhodamine) or a radioactive isotope (e.g., 125I).

5.2. Cell Culture

Appropriate cell lines expressing the LHRH receptor are used. Examples include pituitary cell lines (e.g., αT3-1) or cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer).

5.3. Cellular Uptake Assay (Fluorometric Analysis)

This protocol provides a quantitative measure of peptide internalization.[15][16]

-

Cell Seeding: Plate cells in a multi-well plate and allow them to adhere overnight.

-

Incubation: Treat the cells with the fluorescently labeled peptide at a specific concentration (e.g., 1-10 µM) for various time points at 37°C. A control at 4°C can be included to assess surface binding versus internalization.

-

Washing: After incubation, wash the cells with cold phosphate-buffered saline (PBS) to remove unbound peptide.

-

Trypsinization: Briefly treat the cells with trypsin to remove non-internalized, surface-bound peptide.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer.

-

Fluorometric Measurement: Measure the fluorescence of the cell lysate using a plate reader.

-